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Compound of Interest

Compound Name: 2-Fluoropyridine-5-boronic acid

Cat. No.: B1333835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
spectroscopic data for 2-Fluoropyridine-5-boronic acid. While specific, publicly available *H
and 3C NMR spectra for 2-Fluoropyridine-5-boronic acid are not readily found in the
searched literature, this document outlines the expected spectral characteristics based on
related compounds and general principles of NMR spectroscopy. Furthermore, it details the
experimental protocols necessary for acquiring such data and presents a comparative analysis
with a structurally similar compound.

Data Presentation: NMR Spectroscopic Data

Precise, experimentally verified *H and 13C NMR data for 2-Fluoropyridine-5-boronic acid is
not available in the public domain based on extensive searches of scientific databases and
chemical supplier information. A certificate of analysis for this compound confirms its structure
is consistent with tH NMR, but does not provide specific chemical shift (d), coupling constant
(J), or multiplicity data.

To provide a useful reference, the following tables present the *H and 3C NMR data for a
closely related compound, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, as detailed in a study by
Alver and Dikmen (2016). This data can serve as a valuable estimation for the spectral
characteristics of 2-Fluoropyridine-5-boronic acid.

Table 1: *H NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid
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Protons on Pyridine Ring Chemical Shift (8) ppm Multiplicity
H-4 7.99 S

H-6 8.13 S

Methyl Group

-CHs 2.29 S

Boronic Acid Group

-B(OH)2 8.24 s

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid

Carbon Atom

Chemical Shift (6) ppm

c-2 160.7 (d, 1JCF = 232 Hz)
C-3 122.9 (d, 2JCF = 17 Hz)
c-4 143.2 (d, *JCF = 8 Hz)
C-5 127.5

C-6 148.9 (d, 3JCF = 13 Hz)

Methyl Group

-CHs

15.5 (d, 2JCF = 5 Hz)

Solvent: DMSO-ds

Experimental Protocols

Acquiring high-quality NMR spectra for boronic acids requires specific experimental

considerations to address challenges such as poor solubility and the tendency to form

oligomeric species, particularly boroxines, through dehydration.
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Sample Preparation and Choice of Solvent

A suitable solvent is crucial for obtaining a clear NMR spectrum. For boronic acids, deuterated
methanol (CD3OD or ds-methanol) or dimethyl sulfoxide (DMSO-de) are often preferred over
chloroform (CDCIs) due to better solubility and their ability to break up oligomeric structures
through hydrogen bonding.

Protocol:
o Weigh approximately 5-10 mg of the 2-Fluoropyridine-5-boronic acid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.qg.,
DMSO-de) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

NMR Instrument Parameters

The following are general parameters for acquiring *H and 3C NMR spectra. These may need
to be optimized based on the specific instrument and sample concentration.

For H NMR:

e Spectrometer Frequency: 300-600 MHz

e Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
¢ Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on the sample concentration.

e Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-12 ppm).
For 33C NMR:

e Spectrometer Frequency: 75-150 MHz
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Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of 2-Fluoropyridine-5-boronic acid
and a generalized workflow for NMR spectroscopy.
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Caption: Chemical structure of 2-Fluoropyridine-5-boronic acid.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1333835?utm_src=pdf-body
https://www.benchchem.com/product/b1333835?utm_src=pdf-body-img
https://www.benchchem.com/product/b1333835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

( )
i

( i )

( i )

Click to download full resolution via product page

Caption: Generalized experimental workflow for NMR spectroscopy.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropyridine-5-boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333835#1h-nmr-and-13c-nmr-spectroscopic-data-
for-2-fluoropyridine-5-boronic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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